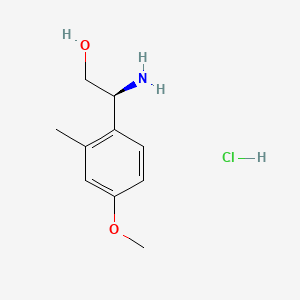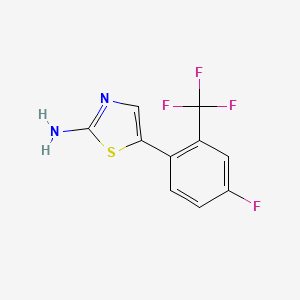
5-(4-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine: is a heterocyclic organic compound that features a thiazole ring substituted with a fluorinated phenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties . The presence of fluorine atoms in the phenyl ring enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of 4-fluoro-2-(trifluoromethyl)aniline with a thioamide under specific conditions. One common method includes the use of a cyclization reaction where the aniline derivative reacts with a thioamide in the presence of a base, such as sodium hydroxide, to form the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the phenyl ring, converting them to amines.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features .
Medicine: The compound has shown potential in the development of new drugs, particularly as antimicrobial and anti-inflammatory agents .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 5-(4-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated phenyl group enhances its binding affinity and selectivity towards these targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
- 5-(2-Fluoro-4-(trifluoromethyl)phenyl)thiazol-2-amine
- 4-(Trifluoromethyl)phenylthiazole
- 2-(Trifluoromethyl)phenylthiazole
Comparison: Compared to its analogs, 5-(4-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine exhibits unique properties due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s electronic distribution, reactivity, and overall stability, making it distinct in its biological and chemical behavior .
Propriétés
Formule moléculaire |
C10H6F4N2S |
|---|---|
Poids moléculaire |
262.23 g/mol |
Nom IUPAC |
5-[4-fluoro-2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H6F4N2S/c11-5-1-2-6(7(3-5)10(12,13)14)8-4-16-9(15)17-8/h1-4H,(H2,15,16) |
Clé InChI |
QTKURYSNONTDGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C(F)(F)F)C2=CN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


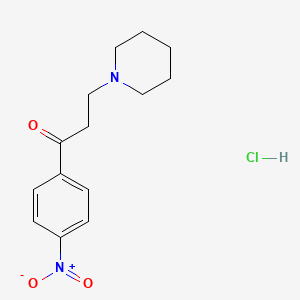
![Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B14016092.png)

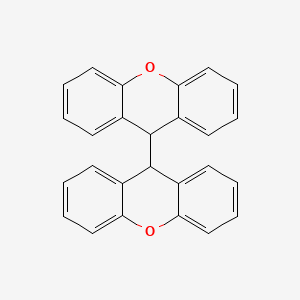
![2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B14016102.png)

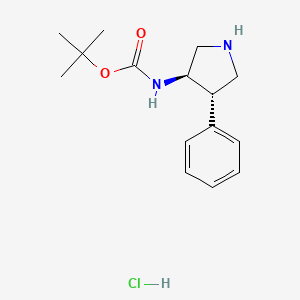

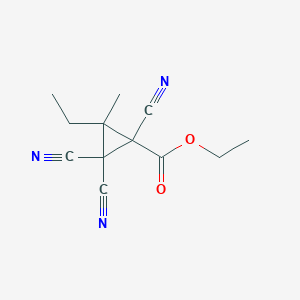
![7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one](/img/structure/B14016147.png)
